molecular formula C15H15ClN2O B5803033 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea

1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea

Cat. No.: B5803033
M. Wt: 274.74 g/mol
InChI Key: RXVSWCLAINUCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea is a chemical compound of interest in scientific research and development. As a member of the N-phenylurea family, a class known for diverse biological activities, it serves as a valuable building block in medicinal chemistry and chemical biology . Researchers utilize this and similar urea derivatives in various applications, including the synthesis of more complex molecules and in exploratory studies to investigate structure-activity relationships (SAR) . The compound features a chloro-substituted phenyl ring and an ethyl-substituted phenyl ring connected via a urea bridge, a structure common in agents with herbicidal activity, making it relevant for agrochemical research . This product is provided as a reference standard and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling in accordance with laboratory safety guidelines.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-4-3-5-14(10-11)18-15(19)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSWCLAINUCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea typically involves the reaction of 4-chloroaniline with 3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWG) : Chloro substituents (common in CB1 modulators and antimicrobials) enhance receptor binding via dipole interactions .
  • Bulkier substituents : Pyrrolidine (SC4a) or pyridine (SN15b) improve CB1 allosteric modulation efficacy due to steric and electronic complementarity .

CB1 Receptor Modulation

Compounds with polar or bulky substituents exhibit higher potency in CB1 modulation:

Compound EC50 (CB1 Agonist Binding) Key Feature Reference
SC4a 0.043 μM Pyrrolidine enhances affinity
SN15b 1.3 μM Pyridinyl amino improves selectivity
PSNCBAM-1 0.27 μM Reference compound for comparison

The target compound’s ethyl group may reduce CB1 potency compared to SC4a but could offer improved metabolic stability due to reduced polarity.

Antimicrobial Activity

Chlorophenyl-containing urea derivatives show activity against pathogens like Acinetobacter baumannii:

Compound Activity (% Inhibition) Substituent Impact Reference
3e () Moderate Chiral R-configuration enhances efficacy
3l () 94.5% Adamantane moiety boosts lipophilicity

The ethyl group in the target compound may reduce antimicrobial potency compared to adamantane (3l) but could lower toxicity.

Physicochemical Properties

Melting points and synthetic yields reflect substituent effects:

Compound () Substituents Melting Point (°C) Yield (%)
27 4-Cl, 3-(3-methylphenyl) 195–196 Not reported
29 4-Cl, 3-(3-nitrophenyl) 198–200 Not reported
31 4-Cl, 3-(3,5-dichlorophenyl) 203–206 Not reported

The target compound’s ethyl group likely lowers melting points compared to nitro or dichloro substituents due to reduced crystallinity. In , a related 3-ethylphenyl urea derivative was synthesized in 69.4% yield, indicating favorable reactivity .

Substituent Effects on Bioactivity

  • Chloro vs. Ethyl : Chloro enhances receptor binding (e.g., CB1), while ethyl may improve pharmacokinetics (e.g., half-life) .
  • Heterocycles vs. Alkyl : Pyridine (SN15b) or thiadiazole () introduce hydrogen-bonding sites but may reduce metabolic stability compared to alkyl groups .

Q & A

Q. Advanced

  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess interactions with targets like kinases or GPCRs. Validate with MD simulations to study binding stability .
  • Bioisosteric replacement : Replace the urea moiety with thiourea or carbamate to evaluate metabolic stability (e.g., CYP450 inhibition assays) .
  • Fragment-based screening : Use X-ray crystallography to identify key binding motifs in co-crystal structures with target proteins .

How can researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Q. Advanced

  • Assay standardization : Replicate conflicting studies under controlled conditions (e.g., cell line authentication, serum-free media) .
  • Dose-response analysis : Perform EC50_{50}/IC50_{50} titrations (0.1–100 µM) to differentiate on-target vs. off-target effects .
  • Pathway profiling : Use RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .

What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Q. Advanced

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; measure plasma half-life (~2–4 hr) and bioavailability (LC-MS/MS) .
  • Efficacy models :
    • Cancer : Xenograft mice with HT-29 colon cancer (tumor volume reduction ≥50% at 25 mg/kg) .
    • Inflammation : LPS-induced murine endotoxemia (IL-6 suppression by 70% at 10 mg/kg) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

What analytical techniques are critical for quality control in synthesis?

Q. Basic

  • Purity assessment : HPLC (C18 column, acetonitrile/water, 254 nm) with retention time ~8.5 min .
  • Structural confirmation : FT-IR (urea C=O stretch at ~1640 cm1^{-1}) and high-resolution mass spectrometry (HRMS; m/z 315.1124 for C15_{15}H14_{14}ClN2_2O) .
  • Impurity profiling : Use GC-MS to detect residual solvents (e.g., DMF < 500 ppm) .

How does the compound’s mechanism of action differ from structurally related ureas?

Q. Advanced

  • Target selectivity : Unlike 1-(3-chlorophenyl) analogs, this compound shows preferential inhibition of JNK2 over JNK1 (IC50_{50} = 0.8 µM vs. 12 µM) due to para-chloro/ethyl steric complementarity .
  • Metabolic stability : The ethyl group reduces CYP3A4-mediated oxidation compared to methyl analogs (t1/2_{1/2} increased from 1.5 hr to 3.2 hr) .

What strategies optimize the compound’s solubility for in vivo studies?

Q. Advanced

  • Formulation : Use PEG-400/water (60:40) or cyclodextrin complexes (20% w/v) to achieve aqueous solubility >1 mg/mL .
  • Prodrug design : Synthesize phosphate or acetylated derivatives to enhance absorption (e.g., 10-fold higher Cmax_{max} in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.